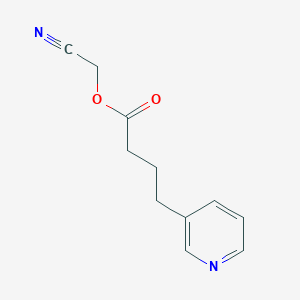
Cyanomethyl 4-(pyridin-3-yl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Cyanomethyl 4-(pyridin-3-yl)butanoate is an ester derivative featuring a pyridine ring substituted at the 3-position and a butanoate backbone with a cyanomethyl ester group. The pyridine moiety contributes to hydrogen bonding and π-π stacking interactions, while the cyanomethyl ester may influence solubility, stability, and metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of Cyanomethyl 4-(pyridin-3-yl)butanoate, highlighting differences in substituents, molecular formulas, and functional groups.
Structural and Functional Analysis
Ester Group Variations
- Cyanomethyl vs. Methyl Esters: The cyanomethyl group in the target compound introduces a nitrile (-CN) moiety, which increases polarity and may accelerate hydrolysis compared to the methyl ester analog (CAS 64107-54-6). This could affect pharmacokinetics, as nitriles are often metabolized to amides or carboxylic acids.
Pyridine Ring Position
- The pyridin-3-yl isomer in the target compound contrasts with the pyridin-4-yl isomer in Methyl 3-amino-3-(pyridin-4-yl)butanoate (CAS 1541050-78-5). The 3-position creates an asymmetric electronic environment, influencing binding to targets like enzymes or receptors.
Functional Group Additions
- The amino-substituted analog (CAS 1541050-78-5) introduces a basic nitrogen, enhancing solubility in acidic environments and enabling salt formation. This modification is absent in the cyanomethyl derivative, which relies on the nitrile for polarity.
- The carboxylic acid analog (HMDB0001007) lacks the ester group, rendering it more water-soluble but less likely to passively diffuse through cell membranes.
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
cyanomethyl 4-pyridin-3-ylbutanoate |
InChI |
InChI=1S/C11H12N2O2/c12-6-8-15-11(14)5-1-3-10-4-2-7-13-9-10/h2,4,7,9H,1,3,5,8H2 |
InChI Key |
HLVHSPPOWRYMLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CCCC(=O)OCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















